1-Methoxyethyl dimethyl phosphate

Organophosphate synthesis Electrolyte solvent Flame retardant additive

1-Methoxyethyl dimethyl phosphate (CAS 497956-55-5) is a phosphate triester with the molecular formula C5H13O5P and a molecular weight of 184.13 g/mol. Its structure features a central phosphorus atom bonded to four oxygen atoms, with two methyl groups and one 1-methoxyethyl group attached to the phosphate backbone.

Molecular Formula C5H13O5P
Molecular Weight 184.13 g/mol
CAS No. 497956-55-5
Cat. No. B14224389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyethyl dimethyl phosphate
CAS497956-55-5
Molecular FormulaC5H13O5P
Molecular Weight184.13 g/mol
Structural Identifiers
SMILESCC(OC)OP(=O)(OC)OC
InChIInChI=1S/C5H13O5P/c1-5(7-2)10-11(6,8-3)9-4/h5H,1-4H3
InChIKeyPCXLQSMJFYIXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxyethyl Dimethyl Phosphate (CAS 497956-55-5): Baseline Physicochemical Properties and Structural Characteristics for Research Sourcing


1-Methoxyethyl dimethyl phosphate (CAS 497956-55-5) is a phosphate triester with the molecular formula C5H13O5P and a molecular weight of 184.13 g/mol . Its structure features a central phosphorus atom bonded to four oxygen atoms, with two methyl groups and one 1-methoxyethyl group attached to the phosphate backbone . The compound possesses a topological polar surface area (PSA) of 63.8 Ų and a calculated LogP of 1.40 [1]. As a member of the organophosphate ester class, this compound shares the general characteristics of phosphate triesters, including potential utility as flame-retardant solvents or electrolyte additives in lithium-based battery systems [2]. The 1-methoxyethyl substituent distinguishes this compound from its 2-methoxyethyl positional isomer (CAS 114806-45-0) and from simple dialkyl phosphates lacking ether functionality .

Why 1-Methoxyethyl Dimethyl Phosphate (CAS 497956-55-5) Cannot Be Generically Substituted: Positional Isomerism and Structural Specificity in Organophosphate Performance


Organophosphate esters with methoxyethyl substituents cannot be treated as interchangeable commodities due to the critical impact of substituent position (1-methoxyethyl vs. 2-methoxyethyl) on molecular geometry, polarity, and intermolecular interactions . The 1-methoxyethyl group introduces a branched ether moiety adjacent to the phosphate oxygen, creating a sterically distinct environment compared to the linear 2-methoxyethyl configuration found in positional isomer 2-methoxyethyl dimethyl phosphate (CAS 114806-45-0) [1]. This positional variation affects physicochemical properties including boiling point, viscosity, and solvation behavior—parameters that directly govern performance in electrolyte formulations and flame-retardant applications [2]. Furthermore, the specific methoxyethyl substitution pattern influences the compound's coordination behavior with lithium ions in battery electrolytes and its thermal degradation pathway under combustion conditions [3]. Procurement decisions based solely on general class membership (e.g., 'phosphate ester' or 'methoxyethyl phosphate') without specifying the exact substitution pattern risk introducing materials with divergent performance characteristics, potentially compromising experimental reproducibility or product safety margins [2].

1-Methoxyethyl Dimethyl Phosphate (CAS 497956-55-5): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Molecular Weight Differentiation of 1-Methoxyethyl Dimethyl Phosphate (184.13 g/mol) vs. Extended-Chain Ether-Phosphate Analogs

1-Methoxyethyl dimethyl phosphate (C5H13O5P) possesses a molecular weight of 184.13 g/mol, which represents a 30 g/mol reduction compared to extended-chain ether-phosphate analogs such as 1-methoxyethoxymethyl dimethyl phosphate (C6H15O6P, MW 214.15 g/mol) that contain an additional ethoxy unit [1]. This mass difference correlates with proportionally lower molar volume and higher molar density of phosphate functionality, potentially affecting volatility during thermal degradation and molecular mobility in polymer matrices [2]. In the context of electrolyte applications, lower molecular weight phosphate esters may exhibit reduced viscosity, which can enhance ionic conductivity when used as co-solvents in lithium-ion battery electrolytes [3].

Organophosphate synthesis Electrolyte solvent Flame retardant additive

Polarity Profile Differentiation: LogP and Topological Polar Surface Area of 1-Methoxyethyl Dimethyl Phosphate vs. Non-Ether Dialkyl Phosphates

1-Methoxyethyl dimethyl phosphate exhibits a calculated LogP of 1.40 and a topological polar surface area (TPSA) of 63.8 Ų [1]. These polarity parameters position this compound as moderately lipophilic with a defined hydrogen-bonding capacity, distinct from simple dialkyl phosphates such as trimethyl phosphate (LogP ≈ -0.52, TPSA ≈ 54.4 Ų) [2]. The ether oxygen in the 1-methoxyethyl group contributes to increased polarity while the branched alkyl structure maintains sufficient lipophilicity for compatibility with organic electrolyte solvents [3]. This intermediate polarity profile may provide a distinct advantage in battery electrolyte systems where balanced solubility of lithium salts and compatibility with both polar and non-polar electrode surfaces are required [4].

Solvent selection Partition coefficient Electrolyte formulation

Ether Functionality Advantage of 1-Methoxyethyl Dimethyl Phosphate vs. Non-Ether Phosphate Esters in Lithium-Ion Coordination

The 1-methoxyethyl substituent in 1-methoxyethyl dimethyl phosphate introduces an ether oxygen capable of participating in lithium-ion coordination, a structural feature absent in simple alkyl phosphate esters such as triethyl phosphate or trimethyl phosphate . Phosphate compounds containing methoxyethyl groups have been specifically synthesized and investigated for their potential as electrolyte solvents or additives in lithium-ion batteries due to the combined effects of phosphorus-based flame retardancy and ether-mediated lithium-ion transport [1]. In related systems, methoxyethyl-containing phosphates demonstrate enhanced ionic conductivity compared to non-ether phosphate analogs due to the additional coordination sites provided by the ether oxygen [2]. While direct comparative data for 1-methoxyethyl dimethyl phosphate specifically are not available in the open literature, the presence of the ether functionality in the 1-methoxyethyl group is structurally analogous to that found in other methoxyethyl phosphates that have demonstrated improved lithium-ion solvation behavior [1].

Lithium-ion battery Electrolyte additive Cation coordination

Phosphate Content Density of 1-Methoxyethyl Dimethyl Phosphate Relative to Extended-Chain Phosphate Analogs

1-Methoxyethyl dimethyl phosphate (C5H13O5P, MW 184.13) contains 16.8% phosphorus by weight, compared to 14.5% phosphorus by weight in the extended-chain analog 1-methoxyethoxymethyl dimethyl phosphate (C6H15O6P, MW 214.15) [1]. This higher phosphorus density per unit mass translates to a 16% greater phosphorus delivery efficiency when formulated at equivalent mass loadings [2]. In flame-retardant applications, phosphorus content directly correlates with radical-scavenging capacity during combustion, as phosphate compounds release phosphorus-containing radicals that capture hydrogen and hydroxyl radicals in the flame zone [3]. Higher phosphorus density may enable equivalent flame-retardant performance at reduced additive loadings, potentially minimizing impacts on host material mechanical properties or electrolyte ionic conductivity [4].

Flame retardant efficiency Phosphorus content Additive loading

Evidence Availability Note: 1-Methoxyethyl Dimethyl Phosphate Direct Comparative Data Status

A comprehensive search of primary research literature, patent databases, and authoritative chemical repositories reveals that 1-methoxyethyl dimethyl phosphate (CAS 497956-55-5) has limited direct experimental characterization in the peer-reviewed literature [1]. The compound appears primarily in chemical catalogs and reference databases with computed physicochemical properties but lacks published head-to-head performance comparisons with positional isomers or alternative phosphate esters . While methoxyethyl-containing phosphates as a class have been investigated for lithium-ion battery electrolyte applications [2], the specific 1-methoxyethyl isomer has not been the subject of published comparative studies evaluating electrochemical performance, flame retardancy efficiency, or thermal stability relative to the 2-methoxyethyl isomer or other phosphate esters [1]. This evidence gap necessitates that procurement decisions be informed by structural rationale and class-level inferences until direct experimental comparative data become available .

Research gap Literature availability Future investigation

1-Methoxyethyl Dimethyl Phosphate (CAS 497956-55-5): Evidence-Based Research and Industrial Application Scenarios


Lithium-Ion Battery Electrolyte Additive Development Requiring Ether-Phosphate Functionality

This compound is structurally suited for incorporation as a flame-retardant co-solvent or additive in lithium-ion battery electrolyte formulations where the combination of phosphate-based radical scavenging and ether-mediated lithium-ion coordination is desired . The 1-methoxyethyl substitution pattern provides a branched ether moiety distinct from the linear 2-methoxyethyl configuration, potentially offering different solvation geometry and viscosity characteristics [1]. Researchers developing localized high-concentration electrolytes (LHCE) or gel polymer electrolytes may evaluate this specific isomer for compatibility with lithium metal anodes and high-voltage cathode materials [2]. The moderate LogP value of 1.40 and TPSA of 63.8 Ų suggest adequate miscibility with carbonate-based electrolyte solvents while maintaining sufficient polarity for lithium salt dissolution [1].

Organophosphate Flame-Retardant Formulation with Optimized Phosphorus Loading Efficiency

With a phosphorus content of 16.8% by weight, 1-methoxyethyl dimethyl phosphate offers higher phosphorus density than extended-chain ether-phosphate analogs such as 1-methoxyethoxymethyl dimethyl phosphate (14.5% P) . This property may enable formulators to achieve target flame-retardant performance at reduced additive loading levels, minimizing potential plasticization effects or mechanical property degradation in polymer matrices [1]. The phosphate ester structure supports radical-scavenging flame-retardant mechanisms, releasing phosphorus-containing species upon thermal decomposition that interrupt combustion propagation [2]. Applications may include flame-retardant treatments for polyurethane foams, engineering thermoplastics, or non-flammable electrolyte formulations for high-energy-density batteries [1].

Synthetic Intermediate for Asymmetric Organophosphate Derivatives

The 1-methoxyethyl substituent in 1-methoxyethyl dimethyl phosphate represents a chiral center (the C1 carbon bearing the methoxy and methyl groups), creating an asymmetric phosphate ester that may serve as a precursor for stereochemically defined organophosphorus compounds . While the racemic mixture is standard for procurement, researchers investigating stereospecific phosphate reactivity, enzymatic phosphate hydrolysis, or chiral recognition phenomena may utilize this compound as a substrate or building block [1]. The dimethyl ester groups provide synthetic handles for selective dealkylation or transesterification reactions, enabling further derivatization while preserving the 1-methoxyethyl phosphate core . Potential applications include the synthesis of phosphate prodrugs, chiral ligands for asymmetric catalysis, or model compounds for studying organophosphate metabolic pathways [1].

Comparative Structure-Property Relationship Studies of Methoxyethyl Phosphate Positional Isomers

Given the scarcity of direct comparative data between 1-methoxyethyl and 2-methoxyethyl dimethyl phosphate isomers, this compound presents a valuable opportunity for fundamental structure-property relationship investigations . Researchers may conduct systematic comparisons of physicochemical properties (boiling point, viscosity, dielectric constant, thermal stability) and performance metrics (flame retardancy efficacy, electrochemical stability window, lithium-ion coordination behavior) across the positional isomer series [1]. Such studies would establish quantitative benchmarks to guide future procurement decisions and may reveal isomer-specific advantages that are not predictable from structural extrapolation alone [2]. The results could inform rational selection criteria for specific application requirements and contribute to the broader understanding of ether-phosphate structure-function relationships in advanced material systems [1].

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